molecular formula C22H25NO3 B8057938 2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid

2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid

Cat. No.: B8057938
M. Wt: 351.4 g/mol
InChI Key: CVZZXXPJPJIHNE-UHFFFAOYSA-N
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Description

2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the indan ring: This could be achieved through a Friedel-Crafts acylation reaction.

    Introduction of the benzoylamino group: This step might involve the reaction of an appropriate amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions could convert the carboxylic acid group to an alcohol.

    Substitution: Various substitution reactions could occur, particularly at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could facilitate substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as anti-inflammatory or anticancer agents.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid derivatives: These might include compounds with different substituents on the benzoylamino group.

    Other carboxylic acids: Compounds like benzoic acid or indan-2-carboxylic acid could be considered similar.

Uniqueness

The uniqueness of this compound would lie in its specific structure, which could confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[[3-methyl-2-(2-methylpropyl)benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-14(2)11-19-15(3)7-6-10-18(19)20(24)23-22(21(25)26)12-16-8-4-5-9-17(16)13-22/h4-10,14H,11-13H2,1-3H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZXXPJPJIHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2(CC3=CC=CC=C3C2)C(=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-[3-methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid (135) (120 mg, 0.34 mmol) in acetic acid (15 mL) is added the catalyst, Pd—C (5 wt. % Pd, 72 mg, 3.4% mmol) under argon. The resulting reaction mixture is moved to the Paar apparatus to run hydrogenation: 50 psi, 95° C., overnight. The catalyst is removed by filtration through a pre-column (10 g silica gel) and washed by EtOH. The combined organic solution is concentrated in vacuo. The residue is purified by HPLC to give a pure product (136) as white solid (65 mg, 54%).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Yield
54%

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